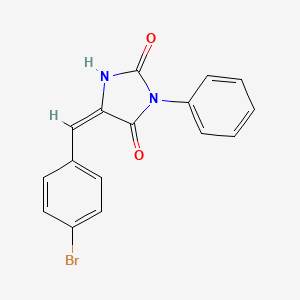
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, also known as PBD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PBD is a versatile compound that has been used in a variety of applications, including as a fluorescent probe for biomolecules, a photoaffinity label, and a crosslinking agent. In
Applications De Recherche Scientifique
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for biomolecules such as proteins, nucleic acids, and lipids. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been used as a photoaffinity label to study protein-protein interactions and as a crosslinking agent to study protein structure and function. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been used in the development of biosensors and in the detection of DNA damage.
Mécanisme D'action
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole works by intercalating into DNA and RNA, causing structural changes that can lead to DNA damage and inhibition of transcription. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole also has the ability to crosslink proteins, which can alter their structure and function.
Biochemical and Physiological Effects:
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to induce DNA damage and to cause cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It can be used in a variety of applications, including as a fluorescent probe, photoaffinity label, and crosslinking agent. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is that it can cause DNA damage, which can lead to false positive results in experiments.
Orientations Futures
There are many potential future directions for the use of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research. One potential application is in the development of new biosensors for the detection of biomolecules. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole could also be used in the development of new cancer therapies, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole could be used in the development of new antimicrobial agents to combat bacterial and fungal infections.
In conclusion, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a versatile compound that has gained significant attention in the field of scientific research due to its unique properties. It has been used in a variety of applications, including as a fluorescent probe, photoaffinity label, and crosslinking agent. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells and inhibiting tumor growth. While there are limitations to its use, such as the potential for false positive results, there are many potential future directions for the use of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research.
Méthodes De Synthèse
The synthesis of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the condensation of 4-chlorobenzohydrazide with biphenyl-4-carboxylic acid, followed by cyclization using phosphorus oxychloride. The resulting product is then subjected to hydrazinolysis to obtain 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. This method has been optimized to ensure high yields and purity of the compound.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-18-12-10-16(11-13-18)19-22-20(24-23-19)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWFPASKXSLRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5064992.png)


![diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate](/img/structure/B5065013.png)



![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)

![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)
![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)

